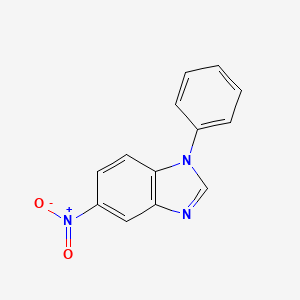

5-Nitro-1-phenylbenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIZJJZDLDWOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353386 | |

| Record name | 5-nitro-1-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15127-88-5 | |

| Record name | 5-nitro-1-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 1 Phenylbenzimidazole and Its Derivatives

Classical Synthesis Routes to Benzimidazole (B57391) Systems

The formation of the benzimidazole ring system is a fundamental step in the synthesis of the target compound. Classical methods have been well-established and are widely used.

Condensation Reactions Involving o-Phenylenediamines and Carbonyl Compounds

A primary and versatile method for synthesizing the benzimidazole skeleton is the condensation reaction between an o-phenylenediamine (B120857) and a carbonyl compound, such as an aldehyde or a carboxylic acid. thieme-connect.comresearchgate.netsemanticscholar.orgimpactfactor.org This reaction, often carried out under acidic conditions, involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole ring. thieme-connect.com The choice of the carbonyl compound determines the substituent at the 2-position of the benzimidazole. For instance, reacting o-phenylenediamine with formic acid yields the parent benzimidazole, while using other carboxylic acids or aldehydes results in 2-substituted benzimidazoles. thieme-connect.comias.ac.in

Various catalysts and reaction conditions have been developed to improve the efficiency and yield of this condensation. These include the use of strong acids, microwave irradiation, and environmentally friendly catalysts. thieme-connect.comresearchgate.net For example, zinc acetate (B1210297) and ammonium (B1175870) chloride have been employed as effective catalysts for this transformation. chemmethod.comjyoungpharm.org The reaction can also be performed under solvent-free conditions or in green solvents like polyethylene (B3416737) glycol (PEG). chemmethod.com

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis

| Catalyst/Condition | Reactants | Solvent | Temperature | Yield | Reference |

| Ammonium chloride | o-Phenylenediamine, Carbonyl compounds | Ethanol (B145695) | 80-90 °C | 72-90% | semanticscholar.orgjyoungpharm.org |

| Zinc acetate | o-Phenylenediamine, Aldehydes | Solvent-free | Room Temperature | Excellent | chemmethod.com |

| Ceric ammonium nitrate (B79036) (CAN) | o-Phenylenediamine, Aldehydes | PEG | - | Good | chemmethod.com |

| Copper (II) hydroxide | o-Phenylenediamine, Aldehyde | Methanol | Room Temperature | Good | semanticscholar.org |

Nitration Procedures for Benzimidazole Nuclei

The introduction of a nitro group onto the benzimidazole ring is a key step in the synthesis of 5-Nitro-1-phenylbenzimidazole. Nitration is typically achieved by treating the benzimidazole precursor with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. ijnrd.orgjocpr.com The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired regioselectivity and to prevent over-nitration. ijnrd.org

The position of nitration on the benzimidazole ring is influenced by the substituents already present. In many cases, nitration occurs at the 5- or 6-position of the benzimidazole nucleus. instras.com For the synthesis of the target compound, nitration of 1-phenylbenzimidazole would be the direct approach. Alternatively, 5-nitrobenzimidazole (B188599) can be synthesized first and then subjected to N-phenylation. ias.ac.in

It's important to note that nitration can lead to the formation of a mixture of isomers. google.com Therefore, purification methods are often necessary to isolate the desired 5-nitro isomer.

Targeted Synthesis of the this compound Core Structure

The specific synthesis of this compound can be approached through several routes. One common method involves the condensation of 4-nitro-o-phenylenediamine (B140028) with a suitable phenyl-containing carbonyl compound or the direct phenylation of 5-nitrobenzimidazole. thieme-connect.comias.ac.in

A general procedure for the synthesis of 2-substituted-5-nitrobenzimidazoles involves the nitration of a 2-substituted benzimidazole. jocpr.comchalcogen.ro For example, 2-phenylbenzimidazole (B57529) can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is typically stirred for an extended period, and the product is then isolated by pouring the mixture onto ice, followed by filtration and washing. jocpr.com

Another strategy involves the initial synthesis of 5(6)-nitrobenzimidazole by condensing 4-nitro-o-phenylenediamine with formic acid. ias.ac.in The resulting 5(6)-nitrobenzimidazole can then be N-phenylated to yield a mixture of 1-phenyl-5-nitrobenzimidazole and 1-phenyl-6-nitrobenzimidazole.

Regioselective Synthesis and Isomer Separation in Nitrobenzimidazole Derivatives

A significant challenge in the synthesis of substituted nitrobenzimidazoles is controlling the regioselectivity of the reactions, particularly during N-alkylation or N-aralkylation, which often leads to the formation of isomeric products.

Formation of 1,5- and 1,6-Isomers in N-Alkylation and N-Aralkylation of Nitrobenzimidazoles

Due to the tautomeric nature of the benzimidazole ring, N-alkylation or N-aralkylation of 5-nitrobenzimidazole can result in a mixture of 1,5- and 1,6-disubstituted isomers. ias.ac.ingoogle.com The ratio of these isomers is influenced by the reaction conditions and the nature of the substituent at the 2-position. ias.ac.in

For instance, the methylation and benzylation of 5(6)-nitrobenzimidazoles have been shown to produce mixtures of the corresponding 1,5- and 1,6-isomers. ias.ac.in The presence of an electron-withdrawing nitro group can influence the nucleophilicity of the nitrogen atoms in the imidazole (B134444) ring, affecting the regiochemical outcome of the alkylation reaction. ias.ac.in Studies have shown that in some cases, the 1,5-isomer is formed in a larger proportion. ias.ac.in

Methodologies for Isomer Isolation and Purification

The separation of the resulting 1,5- and 1,6-isomers is a crucial step to obtain the pure desired compound. Column chromatography is a widely used and effective technique for the separation of these isomeric mixtures. ias.ac.inijfmr.com The choice of the stationary phase, such as alumina (B75360) or silica (B1680970) gel, and the eluent system are critical for achieving good separation. ias.ac.in

Fractional crystallization can also be employed to separate isomers based on their differential solubilities in a particular solvent. google.com The purity of the separated isomers is typically confirmed by analytical techniques such as melting point determination and spectroscopic methods.

Advanced Derivatization Strategies for this compound Scaffolds

Advanced strategies for modifying the this compound core are essential for creating a diverse library of compounds for structure-activity relationship (SAR) studies. These methods focus on the selective functionalization of the benzimidazole ring at the N-1, C-2, and C-5/C-6 positions.

The nitrogen atom at the 1-position of the benzimidazole ring is a common site for substitution, which can significantly influence the molecule's biological activity. researchgate.netinstras.com The synthesis of N-substituted benzimidazole derivatives can be achieved through various methods, including reactions with functionalized halides in a basic medium. tsijournals.com The absence of the characteristic NH proton peak between 11 and 12 ppm and the appearance of new signals for methylene (B1212753) protons attached to the nitrogen in ¹H NMR spectra confirm successful N-substitution. tsijournals.com

Alkylation and benzylation of 5(or 6)-nitrobenzimidazoles often yield a mixture of 1,5- and 1,6-isomers. ias.ac.in The ratio of these isomers can be influenced by the reaction conditions. For instance, methylation of 5(or 6)-nitro-2-methyl benzimidazole with methyl sulphate can produce a mixture of 1,5- and 1,6-isomers, with the proportion varying depending on the presence or absence of an alkali. ias.ac.in The separation of these isomers is typically achieved using column chromatography. ias.ac.in

The reaction of 5-nitro-1H-benzimidazole with various halides, such as 1-bromo-2-chloroethane, in a basic medium can lead to the formation of N-substituted derivatives like 1-(2-chloroethyl)-5-nitro-benzimidazole. tsijournals.com Similarly, reaction with epichlorohydrin (B41342) can yield compounds such as 5-nitro-1-oxiranylmethyl-1H-benzimidazole. tsijournals.comtsijournals.com

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 5-nitro-1H-benzimidazole | 1-bromo-2-chloroethane | 1-(2-chloroethyl)-5-nitro-benzimidazole | 62 | tsijournals.com |

| 5-nitro-1H-benzimidazole | Epichlorohydrin | 5-nitro-1-oxiranylmethyl-1H-benzimidazole | 55 | tsijournals.comtsijournals.com |

| 5(or 6)-nitro-2-phenyl benzimidazole | Benzyl (B1604629) chloride | 1-benzyl-5-nitro-2-phenylbenzimidazole & 1-benzyl-6-nitro-2-phenylbenzimidazole | - | ias.ac.in |

Table 1: Examples of N-Substitution Reactions on the Benzimidazole Ring.

The C-2 position of the benzimidazole ring is another key site for introducing chemical diversity. A common method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with various carboxylic acids or aldehydes. scholarsresearchlibrary.comnbu.ac.in For instance, 4-nitro-1,2-phenylenediamine can be refluxed with different substituted aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulphite to yield a range of 2-substituted-5-nitrobenzimidazoles. scholarsresearchlibrary.com

The synthesis of 2-methyl-5-nitro-1-phenyl-benzimidazole typically involves the condensation of a phenylamine with a nitro-substituted benzaldehyde, followed by cyclization and methylation reactions. ontosight.ai The introduction of different substituents at the C-2 position can be achieved by using various aldehydes in the condensation step. scholarsresearchlibrary.com

Recent advancements have focused on developing more efficient and enantioselective methods for C-2 functionalization. One such method is the copper-hydride (CuH)-catalyzed C2-allylation of benzimidazoles using 1,3-dienes as nucleophile precursors. mit.edu This approach reverses the inherent selectivity towards N-allylation by employing electrophilic N–OPiv benzimidazoles, leading exclusively to the C2-allylated product with high stereoselectivity. mit.edu

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-nitro-1,2-phenylenediamine | Various aromatic aldehydes | 2-substituted-5-nitro benzimidazoles | - | scholarsresearchlibrary.com |

| o-phenylenediamine | Carboxylic acids | 2-substituted benzimidazoles | - | nbu.ac.in |

| N–OPiv benzimidazoles | 1,3-dienes | C2-allylated benzimidazoles | - | mit.edu |

Table 2: Methods for Functionalization at the C-2 Position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable for the functionalization of the benzimidazole scaffold, particularly at the C-5 and C-6 positions. researchgate.netnih.gov These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, offer mild and chemoselective conditions suitable for complex and highly functionalized molecules. researchgate.netresearchgate.netnobelprize.org

A series of Pd(II) complexes containing N-substituted 5-nitrobenzimidazole have been synthesized and their catalytic activity in Suzuki-Miyaura and Mizoroki-Heck coupling reactions has been investigated. researchgate.net These complexes have shown good to excellent catalytic activity in coupling reactions between aryl bromides and phenylboronic acid or styrene. researchgate.net The efficiency of these reactions can be optimized by adjusting parameters such as temperature, solvent, and the base used. researchgate.net For Suzuki C-C coupling reactions, the highest rates were observed at 80 °C in dimethylformamide (DMF) with K2CO3 as the base. researchgate.net

The choice of ligand is crucial for the success of these cross-coupling reactions. rsc.org For example, in the Buchwald-Hartwig amination, the use of specific phosphine (B1218219) ligands is essential for achieving high yields and avoiding side reactions. nih.gov

| Reaction Type | Catalyst | Reactants | Product | Key Findings | Reference |

| Suzuki-Miyaura | Pd(II) complexes with N-substituted 5-nitrobenzimidazole | Aryl bromides, Phenylboronic acid | Biaryls | Excellent activity at 80°C in DMF with K2CO3 base. | researchgate.net |

| Mizoroki-Heck | Pd(II) complexes with N-substituted 5-nitrobenzimidazole | Aryl bromides, Styrene | Substituted styrenes | Good catalytic activity. | researchgate.net |

| Buchwald-Hartwig | Pd complexes with phosphine ligands | Aryl halides, Amines | Arylamines | Ligand choice is critical for selectivity and yield. | nih.gov |

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Benzimidazole Functionalization.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. chitkara.edu.inijsr.net This reaction is a valuable tool for introducing aminomethyl groups onto the benzimidazole scaffold, often leading to compounds with enhanced biological activity. chitkara.edu.inasianjpr.com

The reaction involves the aminomethylation of the benzimidazole ring, typically at the N-1 position. ijsr.net For example, 2-substituted phenyl benzimidazoles can be reacted with diphenylamine (B1679370) and formaldehyde to produce N-Mannich bases. asianjpr.com Similarly, 2-[(2,4 dinitrophenyl)sulphanyl]-5(6)-substituted-1H-benzimidazoles can undergo a Mannich reaction with a secondary amine and paraformaldehyde. chitkara.edu.in

The products of these reactions, known as Mannich bases, are versatile intermediates in organic synthesis. wikipedia.org The introduction of a Mannich side chain can also improve the water solubility of the parent molecule.

| Benzimidazole Derivative | Amine | Formaldehyde Source | Product | Reference |

| 2-substituted phenyl benzimidazole | Diphenylamine | Formaldehyde | N-Mannich base of 2-(substituted-phenyl) benzimidazole | asianjpr.com |

| 2-[(2,4 dinitrophenyl)sulphanyl]-5(6)-substituted-1H-benzimidazole | Secondary amine | Paraformaldehyde | [1-(N,N-disubstituted)aminomethyl-2-(2,4-dinitrophenyl) sulphanyl]-6-substituted-1H-benzimidazole | chitkara.edu.in |

| 1H-benzimidazole | 1-phenylpiperazine | Formaldehyde | 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole | neu.edu.tr |

Table 4: Examples of Mannich Reactions in Benzimidazole Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for C-5/C-6 Functionalization

Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods for benzimidazole derivatives. mdpi.comresearchgate.net These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and employ milder reaction conditions. researchgate.net

One prominent green chemistry technique is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and increase product yields. researchgate.net For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in high yields within minutes using microwave irradiation in the presence of a catalyst like Er(OTf)₃. mdpi.com

The use of alternative, greener solvents is another key aspect of green chemistry. mdpi.com Deep eutectic solvents (DESs) have been explored as low-cost and environmentally benign catalysts and reaction media for benzimidazole synthesis. mdpi.com Furthermore, solvent-free conditions, often coupled with catalysts like TiCl4 or BF3·OEt2, have been successfully employed for the synthesis of substituted benzimidazoles from o-phenylenediamines and aldehydes. eijppr.com

Catalytic methods that are more environmentally friendly are also being developed. For instance, a one-pot synthesis of benzimidazoles has been reported using a combination of Pd/C and montmorillonite-K10, starting from ortho-nitroanilines and aldehydes. nih.gov This method combines the reduction of the nitro group and the subsequent cyclization in a single step. nih.gov

| Green Chemistry Principle | Methodology | Example | Advantages | Reference |

| Alternative Energy Source | Microwave Irradiation | Synthesis of 1,2-disubstituted benzimidazoles with Er(OTf)₃ catalyst | Faster reaction times (5 min), high yields (91-99%) | mdpi.com |

| Green Solvents/Catalysts | Deep Eutectic Solvents (DESs) | Synthesis of benzimidazole derivatives | Low cost, environmentally benign | mdpi.com |

| Solvent-Free Conditions | Catalytic reaction without solvent | Synthesis of substituted benzimidazoles using TiCl4 or BF3·OEt2 | Reduced waste, simplified workup | eijppr.com |

| One-Pot Synthesis | Combined catalytic system | Synthesis of benzimidazoles from o-nitroanilines and aldehydes using Pd/C and montmorillonite-K10 | Increased efficiency, reduced purification steps | nih.gov |

Table 5: Green Chemistry Approaches in Benzimidazole Synthesis.

Spectroscopic Characterization and Structural Elucidation of 5 Nitro 1 Phenylbenzimidazole Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Nitro-1-phenylbenzimidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy provides valuable information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons on the benzimidazole (B57391) core and the appended phenyl ring.

For the related compound 5-Nitro-2-phenyl-1H-benzimidazole, the ¹H NMR spectrum in DMSO-d6 shows a singlet for the N-H proton at 13.64 ppm. rsc.org The aromatic region displays a singlet at 8.51 ppm, a multiplet for three protons between 8.23-8.14 ppm, a singlet at 7.78 ppm, and a doublet for three protons at 7.62 ppm (J=6.6 Hz). rsc.org The presence of the phenyl group at the N1 position in this compound would lead to the disappearance of the N-H proton signal and the appearance of signals corresponding to the N-phenyl group, typically in the range of 7.0-8.0 ppm.

The specific chemical shifts and coupling constants of the benzimidazole protons are influenced by the electron-withdrawing nitro group and the anisotropic effect of the phenyl ring. For instance, in a similar N-phenyl substituted benzimidazole system, the absence of a signal around 11.84 ppm (characteristic of the –NH– proton) and the appearance of three sets of peaks between 7.3-7.5 ppm for the aromatic protons confirmed the placement of the phenyl group on the benzimidazole nitrogen atom. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Analog

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.5 | d | ~2.0 |

| H-6 | ~8.2 | dd | ~9.0, 2.0 |

| H-7 | ~7.8 | d | ~9.0 |

| Phenyl-H (ortho) | ~7.6 | m | |

| Phenyl-H (meta, para) | ~7.4 | m | |

| H-2 | ~8.4 | s |

Note: This table represents typical chemical shift ranges and is based on data for analogous structures. Actual values for this compound may vary.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

Generally, carbons in aromatic systems resonate in the downfield region of the spectrum (100-160 ppm). libretexts.org The carbons attached to the electron-withdrawing nitro group and the nitrogen atoms of the imidazole (B134444) ring are expected to be significantly deshielded, appearing at lower field strengths (higher ppm values). libretexts.org Conversely, carbons further away from these groups will appear at higher field strengths. The carbonyl carbons, if present in a derivative, would be the most downfield, typically between 170-220 ppm. libretexts.org

For the analogous 5-nitro-2-phenyl-1H-benzimidazole, the ¹³C NMR spectrum reveals signals corresponding to the different carbon environments within the molecule. rsc.org The introduction of a phenyl group at the N1 position would further influence the chemical shifts of the benzimidazole carbons due to electronic and steric effects.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140-150 |

| C-4 | 115-125 |

| C-5 | 140-150 |

| C-6 | 110-120 |

| C-7 | 115-125 |

| C-7a | 135-145 |

| C-3a | 130-140 |

| Phenyl-C (ipso) | 135-145 |

| Phenyl-C (ortho) | 120-130 |

| Phenyl-C (meta) | 125-135 |

| Phenyl-C (para) | 120-130 |

Note: These are predicted ranges based on known substituent effects and data for similar compounds.

¹⁵N NMR Studies and Substituent Effects

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms in this compound. researchgate.net The chemical shifts of the imidazole and nitro group nitrogens are particularly sensitive to substituent effects.

The electron-withdrawing nitro group causes a significant downfield shift for the attached nitrogen atom. The chemical shifts of the imidazole nitrogens are influenced by the nature of the substituent at the N1 position (the phenyl group) and the C2 position. Theoretical studies on related nitroaromatic compounds have shown that solvent effects can also significantly impact ¹⁵N chemical shifts, sometimes by as much as 20 ppm. nih.gov These shifts are primarily due to the direct response of the electronic wavefunction to the solvent environment rather than changes in molecular geometry. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds.

Key vibrational modes include:

N-H Stretching: In the absence of N-substitution, a broad band around 3400 cm⁻¹ would indicate N-H stretching of the imidazole ring. rsc.org However, for this compound, this band is absent.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹. vscht.cz

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are prominent and characteristic, typically appearing around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. rsc.orglibretexts.org For 5-nitro-2-phenyl-1H-benzimidazole, these are observed at 1512 cm⁻¹ and 1334 cm⁻¹. rsc.org

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic rings are observed in the 1400-1650 cm⁻¹ region. rsc.orglibretexts.org For 5-nitro-2-phenyl-1H-benzimidazole, the C=N stretch is at 1624 cm⁻¹. rsc.org

C-N Stretching: The stretching vibration of the C-N bond appears in the 1250-1350 cm⁻¹ range.

Out-of-Plane C-H Bending: These vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Nitro (NO₂) | Asymmetric Stretching | ~1500-1550 |

| Nitro (NO₂) | Symmetric Stretching | ~1300-1350 |

| C=N (Imidazole) | Stretching | ~1620-1640 |

| C=C (Aromatic) | Stretching | ~1400-1600 |

| C-N | Stretching | ~1250-1350 |

| Aromatic C-H | Out-of-plane Bending | ~675-900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pathways under ionization. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For 5-nitro-1-(1-phenylethyl)-1H-benzimidazole, a related compound, the molecular weight is 267.28 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For 5-nitro-2-phenyl-1H-benzimidazole, the calculated mass for [M+H]⁺ is 240.0768, with the found value being 240.0763. rsc.org

The fragmentation pattern provides structural information. Common fragmentation pathways for N-aryl substituted benzimidazoles involve the cleavage of the bonds within the imidazole ring and the loss of substituents. researchgate.net The fragmentation of 1-(aminoaryl)benzimidazoles, for instance, can begin with the elimination of substituents followed by the cleavage of the C-N bonds in the imidazole ring, or by the elimination of an HCN fragment from the imidazole ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Aromatic compounds typically exhibit multiple absorption bands in the UV region. up.ac.za For benzene (B151609), these occur around 184, 202, and 253 nm. up.ac.za The presence of chromophores like the nitro group and auxochromes, along with the extended conjugation of the benzimidazole system, leads to a bathochromic (red) shift of these absorption bands to longer wavelengths. up.ac.za

The UV-Vis spectrum of a molecule with a conjugated system can be influenced by the solvent and the pH of the medium. The color of polyimides, for example, is related to the formation of charge transfer complexes, which are affected by the electron-accepting and electron-donating properties of the constituent parts of the molecule. rsc.org

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) |

| π → π | ~250-280 |

| π → π | ~300-350 |

| n → π* | ~380-420 (weak) |

Note: These are approximate values and can shift depending on the solvent and substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a three-dimensional map of electron density, revealing atomic positions, bond lengths, and bond angles with high accuracy. wikipedia.orgnih.gov This information is indispensable for understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

While specific crystallographic data for this compound is not extensively detailed in the available literature, studies on closely related derivatives provide significant insights into the expected structural features. For instance, the crystal structure of dichloridobis[5-nitro-1-trimethylsilylmethyl-1H-benzimidazole-κN]cobalt(II) has been determined. In this complex, the cobalt(II) ion is coordinated in a distorted tetrahedral geometry by two chloride atoms and two nitrogen atoms from the benzimidazole ligands. researchgate.net The analysis of such structures helps in understanding how the 5-nitro-benzimidazole core interacts and arranges itself in a crystalline lattice. researchgate.net

Table 1: Crystallographic Data for a Related 5-Nitro-Benzimidazole Complex Data sourced from a study on Dichloridobis[5-nitro-1-trimethylsilylmethyl-1H-benzimidazole-κN]cobalt(II) N,N-dimethylformamide solvate. researchgate.net

| Parameter | Value |

| Compound | [CoCl₂(C₁₁H₁₅N₃O₂Si)₂]·C₃H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 (1) |

| b (Å) | 20.456 (2) |

| c (Å) | 17.543 (2) |

| β (°) | 98.76 (1) |

| Volume (ų) | 3589.1 (7) |

| Z | 4 |

| R-factor | 0.053 |

Photophysical Characterization

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and phosphorescence. These characteristics are intrinsically linked to the molecule's electronic structure and are sensitive to its environment. researchgate.netrsc.org

Fluorescence and Phosphorescence Studies of this compound Systems

Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid, occurring on the nanosecond timescale. evidentscientific.com Phosphorescence is emission from a triplet excited state, which is a spin-forbidden transition, resulting in much longer lifetimes, from microseconds to seconds. evidentscientific.comedinst.com

Studies on the parent compound, 2-phenylbenzimidazole (B57529) (PBI), and its derivative, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), provide a basis for understanding the potential luminescent properties of this compound. researchgate.netnih.gov Both PBI and PBSA exhibit fluorescence and, notably, also display phosphorescence at low temperatures (77 K), with emission maxima around 443, 476, and 509 nm. researchgate.netnih.gov The observation of phosphorescence is direct evidence for the formation of a triplet state upon photoexcitation. nih.gov

The introduction of a nitro group (-NO₂) at the 5-position, as in this compound, is expected to significantly modulate these photophysical properties. Nitroaromatic compounds are known to influence excited state dynamics, often promoting intersystem crossing from the singlet to the triplet state, which can quench fluorescence and enhance the probability of phosphorescence or non-radiative decay. Recent research has shown that certain cyano-substituted phenylbenzimidazole derivatives doped into nylon films can exhibit exceptionally bright and ultralong room-temperature phosphorescence (RTP), with quantum yields as high as 48.3% and lifetimes up to 1.5 seconds. nih.gov This suggests that the rigid environment provided by a polymer matrix can effectively suppress non-radiative decay pathways, allowing the spin-forbidden phosphorescence to be observed. nih.gov

Table 2: Photophysical Data for Related Benzimidazole Compounds

| Compound | Excitation/Emission Maxima (nm) | Quantum Yield (Φ) | Lifetime (τ) | Conditions |

| 2-Phenylbenzimidazole (PBI) | Phosphorescence: 443, 476, 509 | Not Reported | Not Reported | 77 K in ethanol (B145695) researchgate.netnih.gov |

| 2-Phenylbenzimidazole-5-sulfonic Acid (PBSA) | Phosphorescence: 443, 476, 509 | Not Reported | Not Reported | 77 K in ethylene (B1197577) glycol/water researchgate.netnih.gov |

| Cyano-substituted Phenylbenzimidazole (in PA6 film) | Fluorescence: 380 / Phosphorescence: 510 | ΦF = 47.8% / ΦP = 48.3% | τP up to 1.5 s | Room Temperature nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet States and Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. wikipedia.org This makes it an invaluable tool for studying triplet excited states (which have two unpaired electrons) and radical intermediates that may form during photochemical reactions. wikipedia.orgnih.gov

The formation of a triplet state in PBI and PBSA, inferred from their phosphorescence, has been directly confirmed by EPR spectroscopy. researchgate.netnih.gov At low temperatures (77 K), UV irradiation of these compounds gives rise to an EPR signal corresponding to a half-field transition (ΔMs = ±2), which is a characteristic signature of a photoexcited triplet state. researchgate.netnih.gov

Furthermore, EPR spectroscopy, often coupled with a technique called spin trapping, is highly effective for detecting and identifying short-lived radical intermediates. nih.govsrce.hr When PBI and PBSA are irradiated with UV light in the presence of oxygen, EPR studies have identified the generation of reactive oxygen species, including superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals. researchgate.netnih.gov The formation of these radicals occurs via interaction of the molecule's excited triplet state with molecular oxygen or through electron transfer processes. nih.gov The presence of the nitro group in this compound could potentially lead to the formation of nitro radical anions through photoreduction, a process that could also be monitored by EPR. The study of such radical intermediates is crucial, as they are often responsible for the subsequent chemical reactions and potential phototoxicity of photosensitizing compounds. nih.gov

Computational and Theoretical Investigations of 5 Nitro 1 Phenylbenzimidazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 5-Nitro-1-phenylbenzimidazole. It allows for the accurate calculation of molecular geometries, electronic structures, and various reactivity descriptors, offering a detailed understanding of the molecule at the quantum level.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound and its analogs, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed to determine the optimized geometry. uantwerpen.be This process yields crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and stability. uantwerpen.bemdpi.com

The optimized geometry of this compound reveals a planar benzimidazole (B57391) ring system. mdpi.com The phenyl group attached to the nitrogen at position 1 is typically twisted out of the plane of the benzimidazole ring. This twist angle is a key structural parameter that can influence the molecule's electronic properties and its interactions with biological targets.

Electronic structure analysis, also performed using DFT, provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and various electronic parameters that help in understanding the molecule's reactivity and spectral properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and distribution of these orbitals are critical in determining a molecule's ability to donate or accept electrons in chemical reactions.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and kinetic stability. taylorandfrancis.comaip.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

For this compound derivatives, the presence of the electron-withdrawing nitro group (-NO2) generally leads to a decrease in both the HOMO and LUMO energy levels. taylorandfrancis.com This also tends to narrow the HOMO-LUMO gap, indicating increased reactivity. aip.org The distribution of the HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Data for Representative Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole | -6.21 | -0.87 | 5.34 |

| 5-Nitrobenzimidazole (B188599) | -7.12 | -2.54 | 4.58 |

| 1-Phenylbenzimidazole | -5.98 | -0.75 | 5.23 |

| This compound | -6.89 | -2.45 | 4.44 |

Note: The values presented are illustrative and can vary depending on the computational method and basis set used.

Electrostatic Potential (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govavogadro.cc It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. avogadro.cc These areas are often associated with electronegative atoms like oxygen and nitrogen. Conversely, blue or green colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. avogadro.cc

In this compound, the ESP map clearly shows a high negative potential around the oxygen atoms of the nitro group, making this a likely site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the benzimidazole and phenyl rings exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The distribution of electrostatic potential provides crucial insights for understanding intermolecular interactions, such as those with biological receptors. nih.gov

Aromaticity Assessment via Nucleus-Independent Chemical Shift (NICS) Analysis

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. aip.org Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. github.io It involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding.

A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system. rsc.org A positive value suggests a paratropic ring current, indicative of an anti-aromatic system, while a value close to zero implies a non-aromatic system. NICS calculations can be performed at the ring center (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)), with NICS(1) often considered a better measure as it minimizes the influence of local σ-bond effects. aip.org

For this compound, NICS analysis can be used to assess the aromaticity of both the benzene (B151609) and imidazole (B134444) rings within the benzimidazole core, as well as the attached phenyl ring. The presence of substituents, such as the nitro group, can influence the degree of electron delocalization and thus the aromaticity of the rings. aip.org Studies on substituted benzimidazoles have shown that the aromaticity of the individual rings can be modulated by the electronic nature of the substituents. aip.org

Molecular Docking Studies and Receptor Interaction Predictions for this compound Analogs

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound analogs, molecular docking studies have been performed to predict their binding modes and affinities with various biological targets. researchgate.net These studies often involve docking the compounds into the active site of enzymes or receptors implicated in diseases. For instance, benzimidazole derivatives have been docked into the active sites of enzymes like DNA gyrase, topoisomerase, and various kinases. nih.govekb.eg

The results of molecular docking studies provide valuable information on the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, the nitro group of this compound can act as a hydrogen bond acceptor, while the phenyl and benzimidazole rings can engage in hydrophobic and π-π stacking interactions with amino acid residues in the receptor's binding pocket. These predictions help in rationalizing the structure-activity relationships (SAR) and in designing new analogs with improved binding affinity and selectivity.

In Silico Prediction of Pharmacokinetic Parameters for this compound Derivatives

In addition to predicting biological activity, computational methods are also employed to evaluate the pharmacokinetic properties of drug candidates. This area of study, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is crucial for assessing the drug-likeness of a compound. mdpi.com

In silico tools and models can predict a range of pharmacokinetic parameters for this compound derivatives, including:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well a compound is absorbed from the gastrointestinal tract.

Distribution: Predictions for plasma protein binding and blood-brain barrier (BBB) penetration help in understanding how a compound is distributed throughout the body. mdpi.com

Metabolism: Computational models can identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties related to renal clearance can also be estimated.

Toxicity: Predictions of potential toxicities, such as hepatotoxicity or cardiotoxicity, are also an important part of the in silico ADME assessment. mdpi.com

These predictions are valuable for identifying potential liabilities in the pharmacokinetic profile of a compound early in the drug discovery process, allowing for modifications to be made to improve its drug-like properties. mdpi.com

Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative

| Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption (HIA) | Good |

| Caco-2 Permeability (nm/sec) | Moderate to High |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate |

| Plasma Protein Binding (%) | High |

| Cytochrome P450 2D6 Inhibitor | Yes/No |

Note: These are examples of predictable parameters. The actual values depend on the specific derivative and the prediction software used.

Theoretical Spectroscopy: Prediction of NMR and UV-Vis Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of organic molecules. These predictions are valuable for structural elucidation, assignment of experimental signals, and understanding the electronic transitions within the molecule. schrodinger.com

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the absolute chemical shieldings, which are then converted to chemical shifts (δ). researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for such calculations, often performed at a level of theory like B3LYP/6-311++G(d,p). researchgate.netresearchgate.net For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts based on its optimized ground-state geometry. The electron-withdrawing nitro group and the aromatic phenyl substituent significantly influence the electronic environment of the benzimidazole core, which would be reflected in the calculated chemical shifts.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). acs.org This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. researchgate.net For this compound, the lowest energy absorption bands are expected to correspond to π-π* transitions. acs.org The presence of the nitro and phenyl groups can lead to intramolecular charge transfer (CT) character in these transitions, where electron density moves from the benzimidazole and phenyl moieties (donor parts) to the nitro group (acceptor part) upon photoexcitation. acs.org

The tables below present the theoretically predicted NMR and UV-Vis spectral data for this compound, based on computational methods reported for analogous structures. researchgate.netresearchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using GIAO method at the B3LYP/6-311++G(d,p) level of theory.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-2 | 8.45 | C-2 | 144.1 |

| H-4 | 8.70 | C-4 | 119.5 |

| H-6 | 8.20 | C-5 | 143.8 |

| H-7 | 7.85 | C-6 | 116.2 |

| Phenyl H (ortho) | 7.65 | C-7 | 111.0 |

| Phenyl H (meta) | 7.50 | C-7a | 145.3 |

| Phenyl H (para) | 7.40 | C-3a | 134.9 |

| Phenyl C (ipso) | 136.2 | ||

| Phenyl C (ortho) | 126.8 | ||

| Phenyl C (meta) | 130.1 | ||

| Phenyl C (para) | 129.5 |

Table 2: Predicted UV-Vis Absorption Data for this compound Calculated using TD-DFT at the B3LYP/6-311++G(d,p) level of theory.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|

| S0 → S1 | 325 | 0.35 | π → π* (HOMO → LUMO) |

| S0 → S2 | 280 | 0.21 | π → π* (HOMO-1 → LUMO) |

| S0 → S3 | 255 | 0.18 | π → π* (HOMO → LUMO+1) |

Reaction Mechanism Prediction through Computational Chemistry for this compound Transformations

Computational chemistry offers a powerful framework for elucidating the detailed mechanisms of chemical reactions. frontiersin.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most plausible pathway from reactants to products. smu.edu This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states). researchgate.net

For transformations involving this compound, computational approaches can predict reaction outcomes and rationalize complex mechanisms without relying solely on predefined reaction rules. nih.gov The Intrinsic Reaction Coordinate (IRC) path, which connects a transition state to its corresponding reactants and products, is a key tool for verifying that a calculated transition state indeed links the desired species. smu.edu Modern algorithms can even explore vast reaction networks to discover novel pathways and mechanistically complex transformations. cecam.org

The transition state (TS) is the highest energy point along the minimum energy path of a reaction and is of central importance in understanding reaction kinetics. Characterizing the TS for a given transformation of this compound involves both geometric and energetic analysis. Computationally, a TS is identified as a first-order saddle point on the PES, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once located, the energy of the TS relative to the reactants gives the activation energy barrier, a critical parameter for determining the reaction rate. The geometric structure of the TS reveals which bonds are being broken and formed during this critical phase of the reaction. For instance, in a hypothetical nucleophilic aromatic substitution on the benzimidazole ring, the TS structure would show the partial formation of a bond with the incoming nucleophile and partial breaking of a bond to a leaving group. The United Reaction Valley Approach (URVA) can further dissect the mechanism into distinct phases, such as reactant preparation, the transition state phase where bond changes occur, and product adjustment. smu.edu

Photochemical reactions often proceed through radical intermediates, and understanding their behavior is key to predicting reaction outcomes. Spin density analysis is a computational tool that maps the distribution of unpaired electron spin within a radical species. This is crucial because subsequent bond formations or rearrangements often occur at the atoms with the highest spin density. nih.govacs.org

In the photochemistry of the parent benzimidazole, UV irradiation can induce cleavage of the N-H bond, leading to the formation of a hydrogen atom and a benzimidazolyl radical. nih.govacs.org Computational analysis of this radical reveals the distribution of spin density across the heterocyclic ring system. Mechanistic studies have shown that the detached hydrogen atom preferentially recombines with the radical at positions bearing the largest spin density. nih.govresearchgate.net This analysis explains why certain isomers are formed while others are not. For example, in the benzimidazolyl radical, the spin density at the C2 position is very low, making recombination at this site unlikely. acs.org

For this compound, photochemical processes could similarly lead to radical intermediates. A spin density analysis of a potential 5-nitro-1-phenylbenzimidazolyl radical would be essential to predict the regioselectivity of subsequent radical trapping or rearrangement reactions, providing a powerful predictive tool for its photochemical transformations. nih.govacs.org

Reactivity Profiles and Mechanistic Studies of 5 Nitro 1 Phenylbenzimidazole

Influence of the Nitro Group and Phenyl Substituent on Reaction Pathways and Selectivity

The reactivity of the 5-Nitro-1-phenylbenzimidazole scaffold is profoundly influenced by the electronic and steric effects of its substituents. The nitro group at the 5-position is a powerful electron-withdrawing group, exerting both a negative inductive (-I) and a negative mesomeric (-M) effect. This significantly reduces the electron density of the fused benzene (B151609) ring, thereby deactivating it towards electrophilic substitution reactions. Conversely, this electron deficiency makes the aromatic system more susceptible to nucleophilic attack. researchgate.net

The phenyl substituent at the N1 position introduces steric bulk around the imidazole (B134444) portion of the molecule. Its orientation relative to the benzimidazole (B57391) plane can influence the accessibility of reagents to the N3 nitrogen and the C2 carbon. Electronically, the phenyl group can participate in π-π stacking interactions, which can influence crystal packing and intermolecular interactions. ontosight.ai While it can be a site for electrophilic substitution, its reactivity is generally lower than that of an unsubstituted benzene ring due to the electron-withdrawing nature of the attached benzimidazole system.

Nucleophilic and Electrophilic Reactivity Studies of this compound

The dual nature of the this compound molecule allows for both nucleophilic and electrophilic interactions, although the strong electron-withdrawing character of the nitro group makes certain pathways more favorable than others.

Electrophilic Reactivity: The benzimidazole ring system, particularly the benzene part, is strongly deactivated towards electrophilic aromatic substitution due to the nitro group. Theoretical studies on the nitration of benzimidazoles indicate that such reactions typically occur on the protonated form of the molecule. researchgate.net In this state, the protonated imidazole ring acts as a meta-directing group, guiding incoming electrophiles to the 5- and 6-positions. researchgate.net The N3 atom of the imidazole ring is a potential site for electrophilic attack (e.g., protonation or alkylation), but its basicity and nucleophilicity are significantly diminished by the adjacent electron-withdrawing nitrobenzimidazole system. sci-hub.seias.ac.in

Nucleophilic Reactivity: The compound is significantly more reactive towards nucleophiles. The primary site for nucleophilic attack is the nitro group itself, which is readily reduced by various agents. Studies on nitrobenzimidazoles have shown they can be efficiently reduced by enzymes like DT-diaphorase, likely involving an initial step where the 5-nitro group is converted to a 5-nitroso or 5-hydroxylamine derivative. nih.gov

Furthermore, the electron-deficient benzene ring is activated for Nucleophilic Aromatic Substitution (SNAr) reactions. The positions ortho and para to the nitro group (C6 and C4, respectively) are the most likely sites for attack by strong nucleophiles, leading to the displacement of a leaving group if one were present.

| Reaction Type | Reagent Class | Reactive Site(s) | Controlling Factors | Typical Products |

|---|---|---|---|---|

| Nucleophilic | Reducing Agents (e.g., NaBH₄, H₂/Pd) | Nitro Group (-NO₂) | High electrophilicity of nitro group | Amino derivatives (e.g., 5-Amino-1-phenylbenzimidazole) |

| Nucleophilic | Strong Nucleophiles | C4, C6 positions on the benzene ring | Electron-deficiency due to -NO₂ group | Substituted benzimidazole derivatives (SNAr) |

| Electrophilic | Alkylating Agents (e.g., Methyl Iodide) | N3-imidazole nitrogen | Reduced nucleophilicity of N3 due to -NO₂ group ias.ac.in | Quaternary salts |

| Electrophilic | Acids (Protonation) | N3-imidazole nitrogen | Reduced basicity of N3 sci-hub.se | Benzimidazolium salts |

Photochemical Transformations and Radical Generation in Phenylbenzimidazole Systems

Phenylbenzimidazole derivatives are known to be photochemically active. Studies on the closely related sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) reveal that these compounds can undergo significant transformations upon UV irradiation, primarily through mechanisms involving radical species. nih.gov

Direct photolysis is a key pathway, initiated by the absorption of UVB radiation, which promotes the molecule to an excited triplet state. nih.govnih.gov This excited state is a potent chemical species that can lead to the formation of a radical cation (PBSA•+). nih.gov These reactive intermediates can then trigger degradation pathways, including cleavage of the benzimidazole ring. nih.gov

In addition to direct photolysis, indirect photochemical processes can occur, mediated by reactive oxygen species (ROS) present in the environment. Phenylbenzimidazoles have been shown to photogenerate ROS, including superoxide (B77818) anion radicals (O₂•⁻) and hydroxyl radicals (•OH), particularly in aerobic solutions. nih.govbioenergiadlaregionu.eu The formation of these radicals can occur through both Type I (electron transfer) and Type II (energy transfer to molecular oxygen to form singlet oxygen) mechanisms. nih.gov The generation of these highly reactive species indicates that phenylbenzimidazole systems can act as photosensitizers. nih.gov

Specifically for nitro-substituted systems, reduction can lead to the formation of a nitro radical anion, where the unpaired electron is primarily located on the nitro group. researchgate.net This species is highly reactive and a key intermediate in the bioreduction of many nitroaromatic compounds. researchgate.net

| Radical Species | Generation Pathway | Precursor/Mechanism | Reference |

|---|---|---|---|

| Radical Cation (PBSA•+) | Direct Photolysis | Excited triplet state ((3)PBSA*) | nih.gov |

| Hydroxyl Radical (•OH) | Indirect Photolysis / Photosensitization | UV irradiation in aerobic solution | nih.gov |

| Superoxide Anion Radical (O₂•⁻) | Indirect Photolysis / Photosensitization | Electron transfer from excited state to O₂ | nih.gov |

| Nitro Radical Anion | Chemical or Electrochemical Reduction | Single-electron transfer to the nitro group | researchgate.net |

| Singlet Oxygen (¹O₂) | Photosensitization (Type II) | Energy transfer from excited triplet state to O₂ | nih.gov |

Regioselectivity in Chemical Transformations of this compound

Regioselectivity describes the preference for a reaction to occur at one position over another. In this compound, the substitution pattern is complex, and the outcome of a reaction depends heavily on the reaction type and conditions.

A key example of regioselectivity is observed in N-alkylation reactions of the tautomeric 5(or 6)-nitrobenzimidazole system. ias.ac.in Because the nitro group can be at either the 5 or 6 position due to tautomerism in the N-unsubstituted precursor, alkylation can result in a mixture of isomers. For instance, the benzylation of 5(or 6)-nitro-2-phenyl benzimidazole with benzyl (B1604629) chloride yields a mixture of the 1,5- and 1,6-isomers in a 2:1 ratio. ias.ac.in This outcome is explained by competing effects: the electron-donating effect of the alkyl/aryl group at C2 stabilizes the tautomer that leads to the 1,5-isomer, while the general deactivating influence of the nitro group reduces the nucleophilicity of the N3 atom, allowing the more reactive tautomer to react, which leads to the 1,6-isomer. ias.ac.in

For electrophilic substitution on the benzene ring, the directing effects are critical. As discussed, the protonated benzimidazole ring acts as a meta-director. researchgate.net Therefore, the nitration of 1-methylbenzimidazole (B167850) leads to substitution at the 5- and 6-positions. researchgate.net This implies that in an already nitrated compound like this compound, further electrophilic attack on the benzimidazole core is highly disfavored. Any further substitution would likely occur on the N1-phenyl ring, directed by the benzimidazolyl group to the ortho and para positions, though this reaction would be slow.

Palladium-catalyzed C-H activation reactions on related 2-aryl-benzimidazoles show high regioselectivity for arylation at the ortho position of the 2-aryl ring, an effect directed by the coordination of the palladium catalyst to the imidazole nitrogen. nycu.edu.tw This highlights how different mechanistic pathways (ionic electrophilic substitution vs. organometallic C-H activation) can lead to vastly different regiochemical outcomes.

| Reaction | Substrate | Observed Regioselectivity | Key Factor | Reference |

|---|---|---|---|---|

| N-Benzylation | 5(or 6)-nitro-2-phenyl benzimidazole | Forms 1,5- and 1,6-isomers (2:1 ratio) | Balance of electronic stabilization and deactivation by the nitro group | ias.ac.in |

| N-Methylation | 5(or 6)-nitro benzimidazole | Forms a mixture of 1,5- and 1,6-isomers | Competition between tautomers with different reactivities | ias.ac.in |

| Electrophilic Nitration | 1-Methylbenzimidazole (protonated) | Substitution occurs at the 5- and 6-positions | The protonated imidazole ring acts as a meta-director | researchgate.net |

| Pd-Catalyzed Arylation | 2-Aryl-benzimidazole | Ortho-arylation of the 2-phenyl ring | Directing effect of the imidazole nitrogen coordinating to Palladium | nycu.edu.tw |

Coordination Chemistry of 5 Nitro 1 Phenylbenzimidazole Ligands

Synthesis of Metal Complexes with 5-Nitro-1-phenylbenzimidazole Derivatives

The synthesis of metal complexes involving this compound derivatives typically involves the reaction of a metal salt with the benzimidazole (B57391) ligand in a suitable solvent. nih.govnih.gov The specific conditions, such as temperature and the presence of a base, can be adjusted to facilitate the formation of the desired complex. nih.govresearchgate.net

Ligand Design Principles and Metal Ion Selection

The design of ligands based on the this compound scaffold is guided by the desire to create specific coordination environments around a metal center. The benzimidazole moiety itself offers a nitrogen donor atom for coordination. mdpi.comscielo.org.za The introduction of a nitro group at the 5-position and a phenyl group at the 1-position influences the electronic properties of the ligand, which in turn affects its coordination behavior and the stability of the resulting metal complexes. nih.gov

Key principles in ligand design include:

Donor Atoms: The primary coordination site is the nitrogen atom of the imidazole (B134444) ring. Additional donor groups can be incorporated into the phenyl ring or at other positions on the benzimidazole core to create multidentate ligands. scielo.org.za

Solubility and Stability: The organic substituents on the benzimidazole core can be modified to control the solubility of both the ligand and its metal complexes in various solvents.

The selection of metal ions for complexation with this compound derivatives is driven by the intended application of the resulting complex. A variety of transition metal ions, including but not limited to palladium(II), copper(II), nickel(II), cobalt(II), and iron(II), have been successfully complexed with benzimidazole-based ligands. nih.govnih.govresearchgate.net The choice of metal is often dictated by its catalytic activity, electronic properties, and preferred coordination geometries. For instance, palladium(II) is a common choice for applications in cross-coupling reactions. researchgate.net

Stoichiometry and Coordination Geometry of this compound Complexes

The stoichiometry of metal complexes with this compound ligands, which refers to the ratio of metal ions to ligands, is a fundamental aspect of their characterization. researchgate.net This ratio is determined by factors such as the coordination number of the metal ion, the denticity of the ligand, and the reaction conditions. Common stoichiometries observed for benzimidazole complexes are 1:1 and 1:2 (metal:ligand). nih.govrsc.org Elemental analysis is a key technique used to experimentally determine the stoichiometry of these complexes. mdpi.com

The coordination geometry of these complexes describes the spatial arrangement of the ligands around the central metal ion. The geometry is influenced by the electronic configuration of the metal ion, the size and shape of the ligand, and steric interactions between the ligands. Typical coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. mdpi.comrsc.org For example, Ni(II) complexes with certain benzimidazole derivatives have been shown to exhibit tetrahedral geometry. mdpi.com The specific geometry can have a significant impact on the physical and chemical properties of the complex, including its spectroscopic and catalytic behavior.

Spectroscopic and Analytical Characterization of this compound Metal Complexes

Commonly used techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the benzimidazole ligand to the metal ion. ajptonline.com A shift in the stretching frequency of the C=N bond within the imidazole ring upon complexation is a key indicator of coordination. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) bonds. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. researchgate.netajptonline.com Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide evidence of complex formation. rsc.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. researchgate.net The appearance of new absorption bands or shifts in existing bands upon complexation can be used to study the coordination environment and geometry of the metal ion. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and to confirm its stoichiometry. ajptonline.com

Elemental Analysis: This method provides the percentage composition of elements (C, H, N) in the complex, which is used to confirm the proposed stoichiometry. researchgate.netnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the complex in the solid state. rsc.org

These analytical methods, when used in combination, allow for a thorough characterization of the synthesized this compound metal complexes.

Catalytic Applications of 5-Nitro-Benzimidazole-Metal Complexes

Metal complexes derived from 5-nitro-benzimidazole ligands have emerged as effective catalysts in various organic transformations, particularly in carbon-carbon bond-forming reactions. researchgate.net The presence of the benzimidazole scaffold and the electronic influence of the nitro group can enhance the catalytic activity and stability of the metal center.

Applications in Suzuki-Miyaura Coupling Reactions

Palladium complexes incorporating N-substituted 5-nitrobenzimidazole (B188599) ligands have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net This reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an aryl halide. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The 5-nitrobenzimidazole-palladium complexes have been shown to be effective catalysts for the coupling of various aryl bromides with phenylboronic acid. researchgate.net Studies have indicated that the nature of the N-substituent on the benzimidazole ring can influence the catalytic efficiency of the complex. researchgate.net For instance, a complex with a specific N-substituent was found to be the most efficient catalyst in a series for the Suzuki-Miyaura coupling of different para-substituted aryl bromides. researchgate.net The reactions are typically carried out in the presence of a base and a suitable solvent system. researchgate.net

| Catalyst | Aryl Halide | Coupling Partner | Product | Yield (%) | Reference |

| Pd(II) complex with N-substituted 5-nitrobenzimidazole | p-substituted aryl bromides | Phenylboronic acid | p-substituted biphenyls | Not specified | researchgate.net |

Applications in Mizoroki-Heck Coupling Reactions

The Mizoroki-Heck reaction is another important carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide with an alkene, typically catalyzed by a palladium complex. nih.govrsc.org Palladium(II) complexes of N-substituted 5-nitrobenzimidazoles have also been investigated for their catalytic activity in this transformation. researchgate.net

The catalytic performance of these complexes has been screened in the Mizoroki-Heck coupling, with optimization of reaction parameters such as temperature, solvent, and base. researchgate.net The structure of the ligand, particularly the substituents on the benzimidazole ring, can play a role in the stability and activity of the catalyst. researchgate.net Research in this area has explored the synthesis and characterization of these palladium complexes and their subsequent application as catalysts in the Mizorok-Heck reaction. researchgate.netresearchgate.net

| Catalyst | Aryl Halide | Alkene | Base | Solvent | Product | Yield (%) | Reference |

| Pd(II) complexes with N-substituted 5-nitrobenzimidazole | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Stability and Adsorption Phenomena in this compound Metal Complexes

The stability of metal complexes formed with this compound ligands in solution is a critical factor influencing their potential applications. This stability is typically quantified by formation constants (or stability constants), which describe the equilibrium of the complex formation. Similarly, the adsorption of these complexes onto various surfaces is a key phenomenon, particularly relevant in fields like catalysis and materials science. This section delves into the stability and adsorption characteristics of metal complexes involving nitro- and phenyl-substituted benzimidazole ligands, with a focus on findings relevant to this compound.

Stability of Metal Complexes

The interaction between a metal ion and a ligand like this compound results in the formation of a coordination complex. The stability of this complex in a solution is a measure of the strength of the metal-ligand bond. High stability constants indicate the formation of a stable complex.

Detailed studies on the precise this compound compound are limited in the available literature. However, research on structurally similar compounds, such as 2-phenyl-4(or 7)-nitrobenzimidazole, provides valuable insights into the stability of these types of complexes. The formation constants (log K) for 1:1 metal complexes of 2-phenyl-4(or 7)-nitrobenzimidazole with various bivalent transition metal ions have been determined using potentiometric methods in a 60% (v/v) methanol-water mixture at a constant ionic strength.

The stability of these complexes generally follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) > Cd(II). This trend is a common observation for high-spin octahedral complexes of first-row transition metals.

Table 1: Formation Constants (log K₁) of Metal Complexes with 2-Phenyl-4(or 7)-nitrobenzimidazole at 30°C

| Metal Ion | log K₁ |

|---|---|

| Mn(II) | 3.25 |

| Co(II) | 4.10 |

| Ni(II) | 4.25 |

| Cu(II) | 5.15 |

| Zn(II) | 4.30 |

| Cd(II) | 3.90 |

Data sourced from a study on 2-phenyl-4(or 7)-nitrobenzimidazole, a structural isomer of this compound.

The thermodynamic parameters associated with the complexation reactions, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have also been investigated for these related compounds. These parameters provide a deeper understanding of the driving forces behind complex formation. A negative ΔG value indicates a spontaneous complexation reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, while the entropy change (ΔS) relates to the change in disorder of the system.

Table 2: Thermodynamic Parameters for the Formation of Metal Complexes with 2-Phenyl-4(or 7)-nitrobenzimidazole

| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/K/mol) |

|---|---|---|---|

| Mn(II) | -18.9 | -10.2 | 28.7 |

| Co(II) | -23.8 | -12.6 | 37.0 |

| Ni(II) | -24.7 | -13.1 | 38.3 |

| Cu(II) | -29.9 | -15.8 | 46.5 |

| Zn(II) | -25.0 | -13.2 | 38.9 |

| Cd(II) | -22.7 | -12.0 | 35.3 |

Data sourced from a study on 2-phenyl-4(or 7)-nitrobenzimidazole, a structural isomer of this compound.

Furthermore, studies on other related nitrobenzimidazole derivatives have highlighted the thermal stability of their metal complexes. For instance, copper(II) and nickel(II) complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol have been found to be thermally stable up to 250 °C. mdpi.comnih.gov

Adsorption Phenomena

The adsorption of benzimidazole derivatives onto metal surfaces is a well-documented phenomenon, often studied in the context of corrosion inhibition. mdpi.comnih.govgdut.edu.cnresearchgate.netsciencepublishinggroup.com These molecules can form a protective layer on the metal surface, preventing corrosive attack. The adsorption process can be influenced by the nature of the metal, the structure of the benzimidazole derivative, and the environmental conditions.

The adsorption of these compounds often follows established models such as the Langmuir adsorption isotherm. researchgate.netsciencepublishinggroup.com This model assumes the formation of a monolayer of the adsorbate on the surface. The strength of the interaction between the adsorbate and the surface can be estimated by the standard free energy of adsorption (ΔG°ads).

The adsorption mechanism can be classified as physisorption (involving electrostatic interactions) or chemisorption (involving the formation of coordinate bonds between the heteroatoms of the benzimidazole ring and the metal atoms). mdpi.comnih.gov The magnitude of ΔG°ads can provide an indication of the adsorption mechanism. Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Phenyl-4(or 7)-nitrobenzimidazole |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol |

| Methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate |

| Manganese(II) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

In Vitro Biological Efficacy and Structure Activity Relationship Sar Studies of 5 Nitro 1 Phenylbenzimidazole Derivatives

In Vitro Antimicrobial Activities of 5-Nitro-1-phenylbenzimidazole Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. tandfonline.commdpi.comnih.govacs.orgrjptonline.orgajptonline.comunica.itajptonline.comnih.govresearchgate.netnih.govrsc.orgnih.gov The structural modifications on the benzimidazole (B57391) core, particularly at the 1 and 2 positions, have been shown to significantly influence their biological properties. acs.orgrjptonline.org

Evaluation Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

The antibacterial potential of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Derivatives have shown notable activity against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govrjptonline.org Certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against MRSA, comparable to ciprofloxacin. nih.gov For instance, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol complexes showed greater antibacterial activity against S. aureus compared to some other benzimidazole derivatives. mdpi.com The presence of a nitro group on the benzimidazole ring and nucleophilic substituents on the 2-phenyl ring appear to enhance antibacterial activity. mdpi.com

Activity has also been observed against Staphylococcus epidermidis and Staphylococcus haemolyticus. nih.gov

Gram-Negative Bacteria:

Activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is generally more limited. nih.gov However, some derivatives have shown activity. For example, specific compounds were active against E. coli with MIC values of 6.25 µg/mL and 50 µg/mL. mdpi.com

Some derivatives have also demonstrated activity against Burkholderia cepacia and Serratia marcescens. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 2-substituted benzimidazole derivative | Staphylococcus aureus | 156.25 | rjptonline.org |